molecular formula C8H8INO3 B13975678 Methyl 4-amino-3-hydroxy-5-iodobenzoate

Methyl 4-amino-3-hydroxy-5-iodobenzoate

Cat. No.: B13975678
M. Wt: 293.06 g/mol
InChI Key: QBPXGPDDTDBZAG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-hydroxy-5-iodobenzoate is an organic compound with the molecular formula C8H8INO3. This compound is known for its unique chemical structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzoate ester. It is widely used in various scientific research fields due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-hydroxy-5-iodobenzoate typically involves the iodination of methyl 4-amino-3-hydroxybenzoate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Methyl 4-amino-3-oxo-5-iodobenzoate.

    Reduction: Methyl 4-amino-3-hydroxy-5-aminobenzoate.

    Substitution: Methyl 4-amino-3-hydroxy-5-azidobenzoate.

Scientific Research Applications

Methyl 4-amino-3-hydroxy-5-iodobenzoate is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique functional groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with enzymes and receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure enables it to interact with multiple pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-iodobenzoate: Similar structure but lacks the hydroxy group.

    Methyl 4-iodobenzoate: Lacks both the amino and hydroxy groups.

    Methyl 3-hydroxy-4-iodobenzoate: Similar structure but lacks the amino group.

Uniqueness

Methyl 4-amino-3-hydroxy-5-iodobenzoate is unique due to the presence of all three functional groups (amino, hydroxy, and iodine) on the benzoate ester. This combination of functional groups provides it with distinctive chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

methyl 4-amino-3-hydroxy-5-iodobenzoate

InChI

InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3

InChI Key

QBPXGPDDTDBZAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)O

Origin of Product

United States

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